molecular formula C19H20ClN3O2S B2938539 1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE CAS No. 1327646-09-2

1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE

Cat. No.: B2938539
CAS No.: 1327646-09-2
M. Wt: 389.9
InChI Key: SPEZFUABOPPKOX-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the thiazole intermediate using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Piperazine Derivatization: The final step involves the reaction of the coupled intermediate with piperazine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(FURAN-2-CARBONYL)-3-(2-TRIFLUOROMETHYL-PHENYL)-THIOUREA
  • N-(1-((FURAN-2-YLMETHYL)-CARBAMOYL)-2-PHENYL-VINYL)-BENZAMIDE
  • 1-(FURAN-2-CARBONYL)-3-(5-METHYL-PYRIDIN-2-YL)-THIOUREA

Uniqueness

1-(FURAN-2-CARBONYL)-4-[(4-PHENYL-1,3-THIAZOL-2-YL)METHYL]PIPERAZINE HYDROCHLORIDE is unique due to its combination of a furan ring, a thiazole ring, and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEZFUABOPPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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